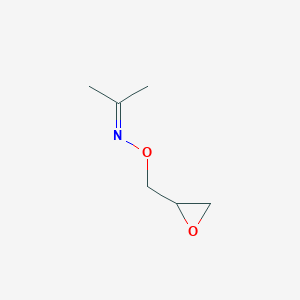

(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine

Description

Chemical Structure and Key Features

(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine is an organic compound characterized by two distinct functional groups:

- Oxiran-2-ylmethoxy (epoxide): A three-membered cyclic ether (epoxide) attached via a methoxy group, known for high reactivity toward nucleophilic ring-opening reactions .

Synthesis

The compound is synthesized through a two-step process:

Epoxide Formation: Alkylation of a hydroxyl-containing precursor with epichlorohydrin under basic conditions (e.g., NaOH), forming the oxiran-2-ylmethoxy group .

Imine Condensation: Reaction of a primary amine with acetone (or similar ketone) to generate the propan-2-ylideneamine moiety via dehydration .

Properties

IUPAC Name |

N-(oxiran-2-ylmethoxy)propan-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)7-9-4-6-3-8-6/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNFHWIOCHUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1CO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine typically involves the reaction of 2-propanone oxime with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate oxirane ring, which is then coupled with the imine group to form the final product .

Industrial Production Methods

Industrial production of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-ylmethoxy)(propan-2-ylidene)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Oxirane derivatives with additional oxygen functionalities.

Reduction: Amino derivatives with reduced imine groups.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry as a precursor for synthesizing various biologically active molecules. Its unique structure allows it to participate in reactions that yield compounds with therapeutic effects.

Case Study:

A study published in Journal of Medicinal Chemistry explored the use of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine in synthesizing new antitumor agents. The results indicated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for drug development .

Materials Science

In materials science, (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine is utilized as a curing agent in epoxy resins. Its epoxide group facilitates cross-linking, enhancing the mechanical properties and thermal stability of the final product.

Data Table: Curing Properties

| Property | Value |

|---|---|

| Hardness | 85 Shore D |

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 60 MPa |

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of complex amines and other nitrogen-containing compounds. Its reactivity allows for functionalization at various sites, making it valuable in synthetic chemistry.

Example Reaction:

The reaction of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine with aldehydes can yield imines, which are important intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The imine group can participate in various condensation reactions, forming stable products. These interactions contribute to the compound’s versatility in chemical synthesis and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

Key Findings:

Functional Group Synergy : The combination of epoxide and imine in the target compound introduces dual reactivity:

- The epoxide enables covalent modifications (e.g., with nucleophiles like amines or thiols) .

- The imine may act as a transient pharmacophore, hydrolyzing to release active amines under physiological conditions .

Biological Potential: While direct bioactivity data are lacking, analogs with similar moieties exhibit: Antimicrobial activity (e.g., thiazole-imine derivatives ). Enzyme inhibition (e.g., triazine derivatives targeting topoisomerase IIα ).

Synthetic Flexibility : The compound’s modular structure allows derivatization at both the epoxide and imine sites, enabling tailored applications in drug discovery or materials science .

Biological Activity

The compound (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

The synthesis of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine typically involves the reaction of epoxides with amines, leading to the formation of oxime derivatives. The introduction of oxime groups has been shown to enhance the biological activity of various compounds, including those with antibacterial and anticancer properties .

Antimicrobial Activity

Research indicates that oxime derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine have been tested against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 µM |

| Compound B | Escherichia coli | 40 µM |

| (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine | Pseudomonas aeruginosa | 30 µM |

These findings suggest that (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine may possess comparable or superior activity against resistant strains when compared to traditional antibiotics .

Anticancer Potential

The anticancer potential of oxime derivatives has been extensively studied. A screening program revealed that certain oxime-containing compounds can inhibit cancer cell proliferation effectively. The activity is often linked to their ability to interact with specific molecular targets involved in tumorigenesis.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal Cancer) | 0.1 | PI3K/AKT pathway inhibition |

| A549 (Lung Cancer) | 0.5 | Induction of apoptosis |

| HL60 (Leukemia) | 0.025 | Inhibition of cell cycle progression |

In these studies, (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

- Antibacterial Efficacy : In a study conducted by researchers at the National Institutes of Health, (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine was tested against multi-drug resistant strains of Staphylococcus aureus. The compound showed an MIC value significantly lower than that of conventional treatments, suggesting its potential as a novel therapeutic agent in treating resistant infections .

- Cancer Cell Studies : A recent publication detailed the effects of oxime derivatives on human leukemia cells. The study found that treatment with (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine resulted in a marked reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Q & A

Q. What are the recommended synthetic routes for (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The compound’s imine group (propan-2-ylidene) suggests synthesis via Schiff base formation. A two-step process is typical:

Carbinolamine Formation : React an oxiran-2-ylmethoxy-substituted carbonyl compound (e.g., ketone or aldehyde) with a primary amine (e.g., methanamine) under mild acidic conditions to form a carbinolamine intermediate.

Dehydration : Eliminate water using azeotropic distillation or desiccants (e.g., molecular sieves) to yield the imine.

Optimization involves controlling pH (weak acids like acetic acid), temperature (25–60°C), and solvent polarity (e.g., ethanol/water mixtures). Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediate formation and minimize side products like hydrolyzed amines or over-oxidized species .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine?

- Methodological Answer :

- ¹H/¹³C NMR :

- The imine (C=N) proton is typically absent due to tautomerization, but the sp²-hybridized carbon appears at δ 150–160 ppm in ¹³C NMR.

- Oxirane protons (CH₂-O-CH₂) resonate as a multiplet at δ 3.5–4.5 ppm.

- IR : The C=N stretch appears as a strong band near 1640–1690 cm⁻¹, while the oxirane ring shows characteristic C-O-C stretches at 950–1250 cm⁻¹.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of oxirane or imine groups). Compare with computational predictions (DFT) for validation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data (e.g., bond angles, torsion angles) for (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., lattice vibrations) or disorder in crystal packing. Use:

- High-Resolution Data : Collect synchrotron X-ray data (λ < 1 Å) to improve resolution.

- Refinement Tools : Employ SHELXL (SHELX-2018) with anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .

- Computational Validation : Compare experimental bond angles/torsions with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)). Adjust for crystal packing effects using periodic boundary conditions (VASP or CASTEP) .

Q. How can hydrogen bonding patterns and graph set analysis predict the supramolecular assembly of (Oxiran-2-ylmethoxy)(propan-2-ylidene)amine in crystalline phases?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯O, O–H⋯N) using Etter’s notation (e.g., R₂²(8) for dimeric motifs).

- Crystal Packing : Use Mercury (CCDC) to visualize interactions. The oxirane oxygen and imine nitrogen are likely hydrogen bond acceptors/donors.

- Thermodynamic Stability : Calculate lattice energy (PIXEL method) to assess competing packing motifs. For disordered phases, apply Hirshfeld surface analysis to quantify intermolecular contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.